molecular formula C14H21NO6S B14585590 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid CAS No. 61083-27-0

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid

Cat. No.: B14585590
CAS No.: 61083-27-0
M. Wt: 331.39 g/mol
InChI Key: QUVAPAMIVHGSSW-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the acid-catalyzed dehydration of alcohols, which is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols .

Industrial Production Methods

Industrial production of ethers, including compounds similar to this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is efficient for producing symmetrical ethers but is less suitable for unsymmetrical ethers due to the formation of mixed products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl_2, Br_2) and nucleophiles (e.g., OH^-, NH_3).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, acidic cleavage of ethers can be achieved using strong acids like

Properties

CAS No.

61083-27-0

Molecular Formula

C14H21NO6S

Molecular Weight

331.39 g/mol

IUPAC Name

2-ethoxy-2-(ethylsulfanylmethyl)-1,3-benzodioxol-4-ol;methylcarbamic acid

InChI

InChI=1S/C12H16O4S.C2H5NO2/c1-3-14-12(8-17-4-2)15-10-7-5-6-9(13)11(10)16-12;1-3-2(4)5/h5-7,13H,3-4,8H2,1-2H3;3H,1H3,(H,4,5)

InChI Key

QUVAPAMIVHGSSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OC2=CC=CC(=C2O1)O)CSCC.CNC(=O)O

Origin of Product

United States

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